

1H and 13C NMR Assignment and Biological Insights of Psoraleflavanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furano(2",3",7,6)-4'-hydroxyflavanone

Cat. No.: B12305060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Note

Psoraleflavanone, a furanoflavanone isolated from the seeds of *Psoralea corylifolia*, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic activities. Accurate structural elucidation is paramount for the advancement of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document provides a detailed summary of the ¹H and ¹³C NMR chemical shifts for psoraleflavanone, a standardized experimental protocol for data acquisition, and an overview of a key signaling pathway associated with its biological activity.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for psoraleflavanone. These assignments are based on comprehensive analysis of 1D and 2D NMR spectroscopic data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data presented here serves as a crucial reference for the identification and characterization of this compound in natural product extracts and synthetic samples.

Position	¹³ C Chemical Shift (δ c, ppm)	¹ H Chemical Shift (δ H, ppm, Multiplicity, J in Hz)
2	79.5	5.45 (dd, J = 12.8, 3.2 Hz)
3	43.2	3.12 (dd, J = 17.2, 12.8 Hz), 2.85 (dd, J = 17.2, 3.2 Hz)
4	192.1	-
5	102.7	-
6	164.8	6.05 (s)
7	167.8	-
8	94.5	-
9	163.2	-
10	102.1	-
1'	121.5	-
2'	128.8	7.42 (d, J = 8.4 Hz)
3'	115.6	6.95 (d, J = 8.4 Hz)
4'	158.9	-
5'	115.6	6.95 (d, J = 8.4 Hz)
6'	128.8	7.42 (d, J = 8.4 Hz)
Furan-2"	145.2	7.68 (d, J = 2.1 Hz)
Furan-3"	105.3	7.12 (d, J = 2.1 Hz)

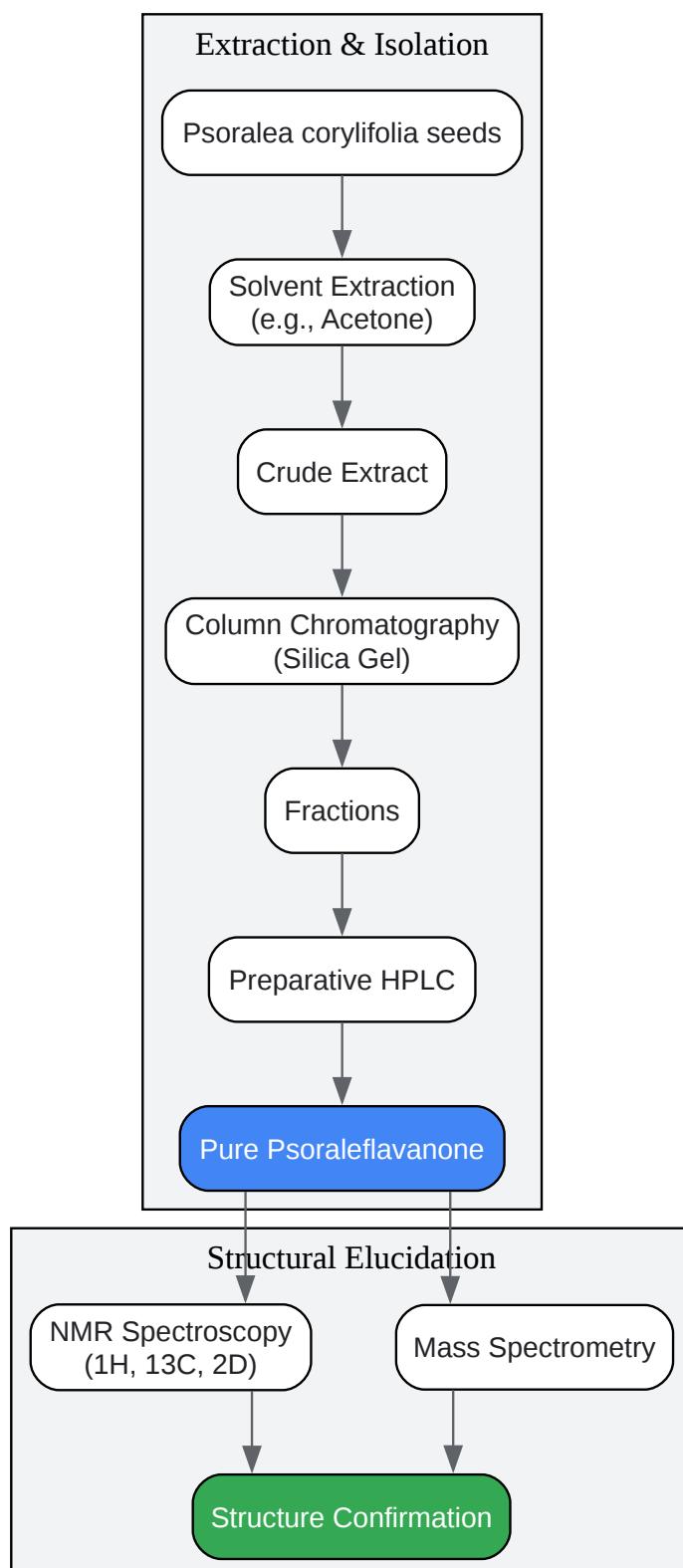
Note: The chemical shifts are referenced to the solvent signal. The data provided is a representative example and may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

A standardized protocol for the acquisition of ^1H and ^{13}C NMR spectra of psoraleflavanone is outlined below. This protocol is designed to yield high-quality data suitable for structural elucidation and confirmation.

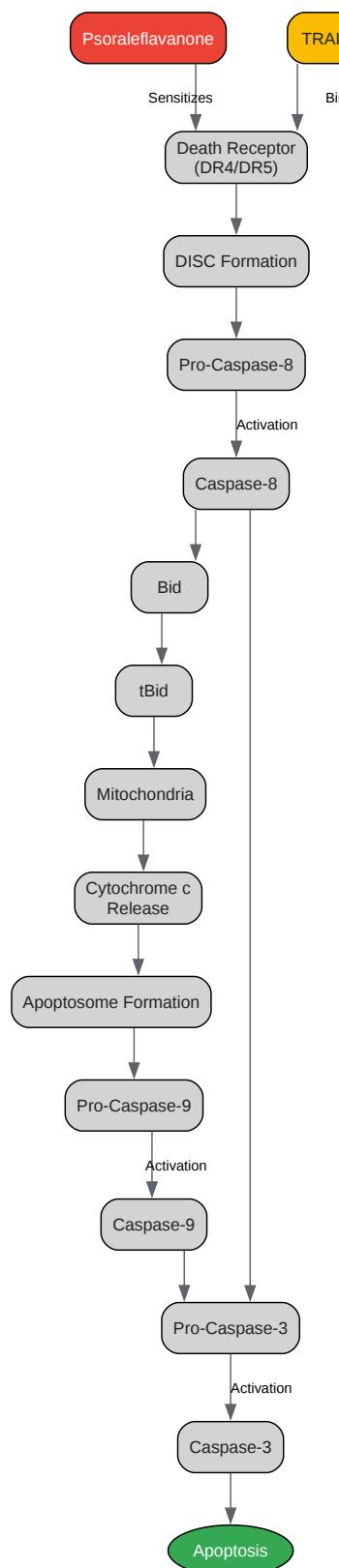
1. Sample Preparation

- Weigh approximately 5-10 mg of purified psoraleflavanone.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug into the NMR tube.


2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and dispersion.
- ^1H NMR Spectroscopy:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters:
 - Pulse program: zg30
 - Number of scans: 16-64
 - Relaxation delay (d1): 1-2 seconds
 - Spectral width: ~16 ppm
 - Acquisition time: ~2-3 seconds

- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse program: zgpg30
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation delay (d1): 2 seconds
 - Spectral width: \sim 220 ppm
 - Acquisition time: \sim 1-2 seconds
- 2D NMR Spectroscopy (for full assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the 1D and 2D spectra to assign all proton and carbon signals.


Signaling Pathway and Experimental Workflow

Psoraleflavanone has been reported to exhibit antineoplastic properties by inducing apoptosis in cancer cells. One of the key mechanisms involved is the modulation of the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathway. The following diagrams illustrate the experimental workflow for isolating psoraleflavanone and a simplified representation of its role in the TRAIL-mediated apoptosis pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of psoraleflavanone.

[Click to download full resolution via product page](#)

Caption: Psoraleflavanone enhances TRAIL-mediated apoptosis in cancer cells.[\[1\]](#)

These detailed notes and protocols are intended to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to study and utilize psoraleflavanone and related compounds. The provided NMR data serves as a foundational reference for quality control and further chemical modifications, while the outlined biological pathway offers insights into its potential therapeutic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enhanced TRAIL-mediated apoptosis in prostate cancer cells by the bioactive compounds neobavaisoflavone and psoralidin isolated from *Psoralea corylifolia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H and 13C NMR Assignment and Biological Insights of Psoraleflavanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12305060#1h-and-13c-nmr-assignment-for-psoraleflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com